2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate” is a compound that contains a trifluoroethyl group and a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The trifluoroethyl group is derived from 2,2,2-Trifluoroethanol, a colourless, water-miscible liquid .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a trifluoroethyl group and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Luminescence Applications
Compounds with carbazole groups have been synthesized and explored for their luminescent properties. For instance, carbazole-based β-diketones and their europium(III) complexes show intense red emission under blue-light excitation, indicating their potential as visible-light excitable red phosphors for luminescence applications (He et al., 2009). This suggests that derivatives of carbazole, potentially including 2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate, may be explored for their luminescent properties in applications ranging from lighting to optical devices.
Detection of Explosives
Novel fluorescent polymers, such as poly(2,7-carbazole)s, have been utilized for the detection of explosive compounds like TNT and DNT, showcasing high recycled fluorescence quenching sensitivity (Nie et al., 2011). The strong electron donating ability and the weaker interaction between polymer chains, attributed to the bulky side chain, could provide a framework for the incorporation of this compound in the development of sensitive materials for explosive detection.
Electrochromic Applications
The electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates significant electrochromic behavior, changing color upon oxidation. Such films have potential in the development of smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016). This application area could be relevant for exploring the electrochemical properties of this compound derivatives.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives have been investigated for their use in OLEDs due to their high thermal stability, amorphous nature, and luminescent properties. Their application in devices has shown promising performance, suggesting that similar compounds might also be useful in enhancing the efficiency of OLEDs (Thomas et al., 2001). This indicates a potential avenue for research into the use of this compound in electronic and photonic applications.
Polymer Solar Cells
Alternating copolymers incorporating carbazole units have been synthesized and used as donor materials for high-efficiency polymer solar cells. These materials show a promising performance, indicating the potential of carbazole derivatives in the field of renewable energy (Qin et al., 2009). This suggests that the photovoltaic properties of this compound could be explored further for application in solar energy technologies.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKPJLCVVWAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.